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Compound Name: n-Butyl-2-chloroacetamide

CAS No.: 5349-24-6

Cat. No.: B1266543

Get Quote

Physicochemical Profiling, Synthesis Protocols, and
Bio-Orthogonal Applications[1]
Executive Summary
n-Butyl-2-chloroacetamide (CAS: 5349-24-6) is an ngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

-haloacetamide derivative primarily utilized as a versatile alkylating agent in organic synthesis
and proteomic profiling.[1][2][3][4][5][6][7] While often overshadowed by its iodo-analogs in
standard cysteine mapping, the chloro-derivative offers distinct kinetic advantages: it provides
higher stability in solution and reduced off-target alkylation (specificity toward cysteine over
lysine/histidine) compared to iodoacetamide. This guide details its molecular weight
characteristics, validated synthesis protocols, and mechanistic actions.[8]

Part 1: Physicochemical Profile & Molecular Weight
Analysis[1]
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In drug development and quantitative proteomics, "Molecular Weight" is not a singular value.[8]

It must be contextualized by isotopic distribution for accurate Mass Spectrometry (MS)

deconvolution.[8]

1.1 Molecular Weight Data
Parameter Value Technical Context

Formula

ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703=""

class="inline ng-star-inserted">
Core stoichiometry.

Average MW 149.62 g/mol
Used for bulk stoichiometry

(weighing reagents).

Monoisotopic Mass 149.0607 Da

Used for High-Res MS (Exact

Mass of ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

).

M+2 Isotope 151.0578 Da

The ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

peak. Crucial Diagnostic: Look

for a 3:1 intensity ratio

between 149.06 and 151.06 in

MS.

Physical State Solid / Crystalline
Low melting point solid (often

oil if impure).[8]

Solubility DMSO, DCM, MeOH

Poor water solubility compared

to shorter chain analogs;

requires organic co-solvent.[8]
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1.2 Structural Identity
The molecule consists of a butyl chain attached to the nitrogen of an acetamide core, with a

chlorine atom at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

-position.[6] The electron-withdrawing chlorine activates the adjacent methylene carbon,
making it a "soft" electrophile susceptible to ngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

attack by thiols.

Part 2: Synthesis Protocol (Self-Validating)
Objective: Synthesize n-Butyl-2-chloroacetamide via Schotten-Baumann conditions. Scale:

10 mmol (adaptable).

2.1 Reagents & Materials
Precursor A: n-Butylamine (0.74 g, 10 mmol).[8]

Precursor B: Chloroacetyl chloride (1.13 g, 10 mmol) - Handle with extreme care

(lachrymator).[8]

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 g, 11 mmol).[8]

Solvent: Dichloromethane (DCM), anhydrous (20 mL).

Quench: 1M HCl, Saturated

.

2.2 Step-by-Step Methodology
Setup: Purge a 50 mL round-bottom flask with nitrogen. Add n-Butylamine and TEA to DCM.

Cool to 0°C (ice bath).

Expert Insight: Cooling is mandatory.[8] The reaction is highly exothermic.[8] Failure to

cool results in bis-acylation or solvent boiling.[8]
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Addition: Dilute Chloroacetyl chloride in 5 mL DCM. Add dropwise over 15 minutes.

Visual Check: White "smoke" (HCl gas) may form if the base is insufficient; the solution will

become cloudy as TEA-HCl salt precipitates.[8]

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

Workup (The Validation Step):

Wash organic layer with 1M HCl (removes unreacted amine).[8]

Wash with Sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

(removes unreacted acid chloride/acid).

Dry over

, filter, and concentrate in vacuo.

Purification: Recrystallization from Hexane/Ethyl Acetate if solid, or flash chromatography

(typically 20% EtOAc in Hexanes).[8]

2.3 Synthesis Workflow Diagram

Reagents
(Butylamine + Base)

Cool to 0°C
(DCM Solvent)

Dropwise Addition
(Chloroacetyl Chloride)

Stir 2h @ RT
(Formation of Amide)

Acid/Base Wash
(Remove Impurities)

n-Butyl-2-chloroacetamide
(Yield ~85-95%)

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow for n-Butyl-2-chloroacetamide ensuring removal of

unreacted precursors.

Part 3: Mechanistic Action & Applications
3.1 Mechanism of Action: Cysteine Alkylation
In biological systems, n-Butyl-2-chloroacetamide acts as an irreversible inhibitor or probe.[8]

It targets the thiolate anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/222440
https://pubchem.ncbi.nlm.nih.gov/compound/222440
https://pubchem.ncbi.nlm.nih.gov/compound/222440
https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body-img#technical-monograph-n-butyl-2-chloroacetamide
https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body#technical-monograph-n-butyl-2-chloroacetamide
https://www.benchchem.com/product/b1266543/docs?utm_src=pdf-body#technical-monograph-n-butyl-2-chloroacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/222440
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


class="inline ng-star-inserted">

) of cysteine residues via a nucleophilic substitution (

) reaction.

Selectivity: The Chlorine leaving group makes this reagent less reactive than Iodoacetamide.

[8]

Benefit: Lower reactivity reduces "over-alkylation" (e.g., reacting with Lysine amines or

Histidine imidazoles), leading to cleaner proteomic data.[8]

3.2 Reaction Pathway Diagram

Cysteine Thiolate
(Nucleophile)

Transition State
[S...C...Cl]‡

Attack on alpha-C

n-Butyl-2-chloroacetamide
(Electrophile)

S-Carboxamidomethyl Cysteine
(Stable Thioether)

Chloride Ion
(Cl-)

Click to download full resolution via product page

Figure 2:

Alkylation mechanism. The thiolate attacks the methylene carbon, displacing chloride.

Part 4: Analytical Validation (Quality Control)
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To ensure the integrity of the synthesized or purchased compound, verify using the following

parameters.

4.1 Proton NMR (

-NMR, 400 MHz,

)
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

6.5-7.0 ppm (Broad, 1H):

amide proton. (Disappears with

shake).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

4.05 ppm (Singlet, 2H):

. Critical Purity Marker. If this integrates < 2H relative to the butyl chain, hydrolysis has
occurred.[8]

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

3.30 ppm (Quad/Triplet, 2H):

(Methylene adjacent to nitrogen).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1.3-1.5 ppm (Multiplet, 4H): Central methylene chain.

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

0.92 ppm (Triplet, 3H): Terminal Methyl group.

4.2 Mass Spectrometry (LC-MS)
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Target Ion:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

.

Isotope Pattern: You must observe the Chlorine signature.[8]

Peak A (100%): 150.06 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

)

Peak B (~32%): 152.06 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

)

Note: Absence of the 152 peak indicates dehalogenation (product degradation).

Part 5: Safety & Toxicology
Hazard Class: Alkylating Agent / Sensitizer.[8]

Skin/Eye Contact: Causes severe irritation.[8] As an alkylating agent, it can covalently modify

skin proteins, leading to allergic contact dermatitis.[8]

Inhalation: Destructive to mucous membranes.[8]

Handling Protocol:

Use Nitrile gloves (Latex is permeable to some chlorinated organics).[8]

Weigh only in a fume hood.[8]

Quenching Spills: Treat with an excess of aqueous cysteine or sodium thiosulfate to

consume the alkylating potential before disposal.[8]
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BenchChem.N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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